

# spectroscopic analysis (NMR, IR, MS) for 1-Bromopinacolone characterization

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## Compound of Interest

Compound Name: 1-Bromopinacolone

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## Spectroscopic Characterization of 1-Bromopinacolone: A Comparative Guide

In the landscape of pharmaceutical research and drug development, the precise characterization of chemical compounds is paramount. **1-Bromopinacolone**, an alpha-bromo ketone, serves as a crucial building block in the synthesis of various biologically active molecules. Its structural integrity and purity, therefore, must be rigorously verified. This guide provides a comparative analysis of the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for **1-Bromopinacolone** and two common alternative alpha-bromo ketones: 3-bromo-2-butanone and 2-bromoacetophenone.

## Comparative Spectroscopic Data

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses for **1-Bromopinacolone** and its alternatives, offering a clear comparison of their spectroscopic signatures.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ ) ppm / Multiplicity / Integration / Assignment
1-Bromopinacolone	4.17 (s, 2H, -CH <sub>2</sub> Br), 1.23 (s, 9H, -C(CH <sub>3</sub> ) <sub>3</sub> )[1]
3-Bromo-2-butanone	4.41 (q, 1H, J=6.8 Hz, -CHBr), 2.38 (s, 3H, -COCH <sub>3</sub> ), 1.78 (d, 3H, J=6.8 Hz, -CH(Br)CH <sub>3</sub> )
2-Bromoacetophenone	7.97 (d, 2H, Ar-H), 7.60-7.45 (m, 3H, Ar-H), 4.45 (s, 2H, -CH <sub>2</sub> Br)

Table 2: <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>)

Compound	Chemical Shift ( $\delta$ ) ppm / Assignment
1-Bromopinacolone	206.0 (C=O), 44.5 (-C(CH <sub>3</sub> ) <sub>3</sub> ), 35.0 (-CH <sub>2</sub> Br), 26.5 (-C(CH <sub>3</sub> ) <sub>3</sub> )
3-Bromo-2-butanone	201.0 (C=O), 43.0 (-CHBr), 27.0 (-COCH <sub>3</sub> ), 19.0 (-CH(Br)CH <sub>3</sub> )
2-Bromoacetophenone	191.0 (C=O), 134.0 (Ar-C), 133.5 (Ar-CH), 128.8 (Ar-CH), 128.7 (Ar-CH), 31.0 (-CH <sub>2</sub> Br)

Table 3: Key IR Absorption Bands

Compound	Wavenumber (cm <sup>-1</sup> ) / Functional Group
1-Bromopinacolone	~1720 (C=O stretch), ~1280 (C-Br stretch)
3-Bromo-2-butanone	~1715 (C=O stretch), ~1250 (C-Br stretch)
2-Bromoacetophenone	~1690 (C=O stretch, conjugated), ~1270 (C-Br stretch), ~3060 (Ar C-H stretch)[2]

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Key m/z values / Fragment Assignment
1-Bromopinacolone	178/180 ([M] <sup>+</sup> , Br isotopes), 121/123 ([M-C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup> ), 57 ([C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup> , base peak)[3]
3-Bromo-2-butanone	150/152 ([M] <sup>+</sup> , Br isotopes), 107/109 ([M-CH <sub>3</sub> CO] <sup>+</sup> ), 71 ([M-Br] <sup>+</sup> ), 43 ([CH <sub>3</sub> CO] <sup>+</sup> , base peak)[4][5]
2-Bromoacetophenone	198/200 ([M] <sup>+</sup> , Br isotopes), 119 ([M-Br] <sup>+</sup> ), 105 ([C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup> , base peak), 77 ([C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> )[6]

## Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below to ensure reproducibility and accurate comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **<sup>1</sup>H NMR Acquisition:** Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1.0 seconds, and 16 scans.
- **<sup>13</sup>C NMR Acquisition:** Acquire the carbon NMR spectrum on the same instrument at a frequency of 100 MHz. Utilize proton decoupling to simplify the spectrum. Key parameters include a 45° pulse width, a relaxation delay of 2.0 seconds, and an accumulation of 1024 scans.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for <sup>1</sup>H and 77.16 ppm for the central peak of the CDCl<sub>3</sub> triplet for <sup>13</sup>C.

## Infrared (IR) Spectroscopy

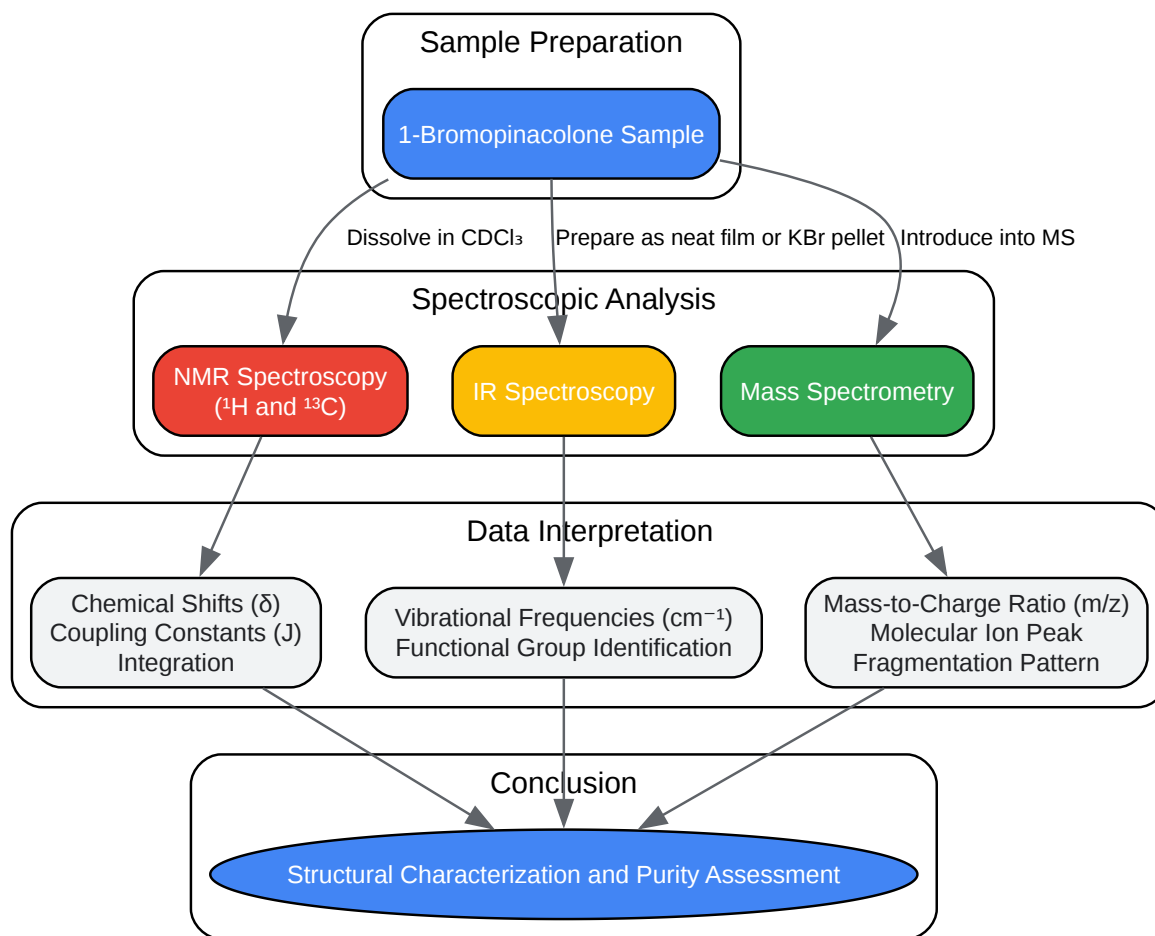
- **Sample Preparation:** For liquid samples (**1-Bromopinacolone** and 3-bromo-2-butanone), place a drop of the neat liquid between two potassium bromide (KBr) plates to form a thin film. For the solid sample (2-bromoacetophenone), prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
- **Data Acquisition:** Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400  $\text{cm}^{-1}$ .
- **Data Processing:** Perform a background subtraction using a spectrum of the empty sample holder (for KBr plates) or a pure KBr pellet.

## Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of the analyte in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
- **Ionization:** Employ electron ionization (EI) at a standard energy of 70 eV.
- **Mass Analysis:** Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
- **Data Acquisition:** Scan a mass-to-charge ( $m/z$ ) range of approximately 40-300 amu.

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **1-Bromopinacolone**.



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Caption: Workflow for the spectroscopic characterization of **1-Bromopinacolone**.

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## References

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